2-Amino-1,8-naphthyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,8-naphthyridine-3-carbohydrazide is a heterocyclic compound that belongs to the 1,8-naphthyridine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,8-naphthyridine-3-carbohydrazide typically involves multicomponent reactions and Friedländer cyclization. One common method starts with 2-aminonicotinaldehyde, which reacts with various carbonyl compounds under specific conditions to form the desired naphthyridine derivative . The reaction conditions often involve the use of catalysts such as anhydrous FeCl3 and solvents like ethanol or water to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Green chemistry approaches, such as using water as a solvent and employing microwave irradiation, are also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
2-Amino-1,8-naphthyridine-3-carbohydrazide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-1,8-naphthyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine-3-carboxylic acid: Known for its antimicrobial properties.
2-Amino-1,8-naphthyridine-3-carbonitrile: Used in the synthesis of various heterocyclic compounds.
Uniqueness
2-Amino-1,8-naphthyridine-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
60467-85-8 |
---|---|
Molekularformel |
C9H9N5O |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
2-amino-1,8-naphthyridine-3-carbohydrazide |
InChI |
InChI=1S/C9H9N5O/c10-7-6(9(15)14-11)4-5-2-1-3-12-8(5)13-7/h1-4H,11H2,(H,14,15)(H2,10,12,13) |
InChI-Schlüssel |
XAAJBHYZHOOHSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.